3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.14 g/mol. This compound is known for its diverse applications in various fields of research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolidine with chloro-2-pyridinecarboxylic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of advanced chemical reactors and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In biology, it serves as a building block for the development of new drugs and bioactive molecules. In medicine, it is utilized in the formulation of therapeutic agents for various diseases. In industry, it is employed in the production of advanced materials and chemical reagents.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
3-Pyrrolidinylmethyl 4-methyl-2-pyridinecarboxylate hydrochloride
3-Pyrrolidinylmethyl 4-nitro-2-pyridinecarboxylate hydrochloride
3-Pyrrolidinylmethyl 4-bromo-2-pyridinecarboxylate hydrochloride
These compounds share a similar pyridine ring structure but differ in the substituents on the pyridine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-9-2-4-14-10(5-9)11(15)16-7-8-1-3-13-6-8;/h2,4-5,8,13H,1,3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQUOPRJYKYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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